molecular formula C4H9N3O B13171486 N-carbamimidoylpropanamide

N-carbamimidoylpropanamide

Cat. No.: B13171486
M. Wt: 115.13 g/mol
InChI Key: MHKWLKXZLMBCNW-UHFFFAOYSA-N
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Description

N-Carbamimidoylpropanamide is a synthetic organic compound characterized by a propanamide backbone (CH₃CH₂CONH₂) modified with a carbamimidoyl group (H₂NC(=NH)–) at the nitrogen position.

Properties

Molecular Formula

C4H9N3O

Molecular Weight

115.13 g/mol

IUPAC Name

N-(diaminomethylidene)propanamide

InChI

InChI=1S/C4H9N3O/c1-2-3(8)7-4(5)6/h2H2,1H3,(H4,5,6,7,8)

InChI Key

MHKWLKXZLMBCNW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method for synthesizing N-carbamimidoylpropanamide involves the direct amidation of propanoic acid with guanidine under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures.

    Carbodiimide Method: Another synthetic route involves the reaction of propanoic acid with a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of guanidine. This method is often preferred for its mild reaction conditions and high yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation processes using optimized reaction conditions to ensure high purity and yield. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-carbamimidoylpropanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidoyl group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, oxidized derivatives.

    Reduction: Amines, alcohols.

    Substitution: Substituted amides, various derivatives.

Scientific Research Applications

Chemistry: N-carbamimidoylpropanamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. Its unique reactivity makes it valuable for creating complex molecular structures.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its structural similarity to certain bioactive molecules allows it to mimic or inhibit biological processes.

Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-carbamimidoylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below summarizes structural analogs of N-carbamimidoylpropanamide, highlighting substituent variations and functional groups:

Compound Name Structure/Substituents CAS Number Molecular Weight Key Features Reference
This compound H₂NC(=NH)NHCOCH₂CH₃ Not explicitly listed ~131.15 (theoretical) Primary amide with carbamimidoyl substitution
Propionimidamide hydrochloride H₂NC(=NH)CH₂CH₃·HCl 22007-68-7 122.58 Aliphatic amidine salt; lacks amide group
2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide Phenyl group with hydroxycarbamimidoyl and methylpropanamide 1388214-89-8 263.30 Aromatic backbone; hydroxyl modification
N,N-Dipropylpropanamidine (C₃H₇)₂NC(=NH)CH₂CH₂CH₃ 1341496–89–6 185.30 Dialkyl-substituted amidine
N-{4-[(Carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride Phenyl-thioether linkage with dimethylpropanamide 1423034-02-9 301.84 Sulfur-containing aromatic derivative

Functional Group Analysis

  • Amidine vs. Amide: this compound combines an amidine (H₂NC(=NH)–) with an amide (–NHCO–), whereas compounds like N,N-dipropylpropanamidine and propionimidamide hydrochloride are pure amidines or salts. The amide group in this compound may enhance solubility in polar solvents compared to non-amide amidines.
  • Aromatic vs. This difference impacts applications in drug design or material science.

Biological Activity

N-carbamimidoylpropanamide, a compound of interest in pharmacological research, exhibits diverse biological activities that make it a candidate for therapeutic applications. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways. The structural features of this compound include a guanidine moiety, which is crucial for its biological activity. Studies have shown that modifications to the guanidine structure can significantly impact its pharmacological properties .

1. Anti-inflammatory Properties

Research indicates that this compound and its derivatives exhibit potent anti-inflammatory effects. In vitro studies have demonstrated that these compounds inhibit the synthesis of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. For instance, certain derivatives were found to reduce nitric oxide synthesis at concentrations that did not affect cell viability, indicating their potential as anti-inflammatory agents .

CompoundIL-6 Inhibition IC50 (μM)Cytotoxicity CC50 (μM)
3i24.13146
3eNot specifiedModerate

2. Antioxidant Activity

This compound has also been linked to antioxidant activity. It has been shown to reduce reactive oxygen species (ROS) generation in cellular models, suggesting a protective role against oxidative stress . This activity is particularly relevant in conditions such as diabetes and cardiovascular diseases, where oxidative stress plays a critical role.

3. Neuroprotective Effects

The compound's ability to modulate sodium-hydrogen exchange (NHE-1) has implications for neuroprotection. In experimental models of neuroinflammation, this compound derivatives have been observed to ameliorate microglial activation, which is often associated with neurodegenerative conditions . This suggests a potential application in treating diseases like Alzheimer's and Parkinson's.

Case Studies

Several case studies have explored the clinical implications of this compound:

  • Case Study 1 : A study involving animal models demonstrated that administration of this compound led to significant reductions in intraocular pressure, indicating its potential use in treating glaucoma .
  • Case Study 2 : Clinical trials assessing the efficacy of guanidine derivatives in patients with inflammatory diseases showed promising results, with reductions in symptom severity and inflammatory markers .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cytokine Production : The compound interferes with signaling pathways involved in cytokine production, particularly by inhibiting NF-kB activation.
  • Modulation of Ion Channels : By affecting ion exchange processes, it influences cellular excitability and inflammatory responses.
  • Antioxidant Mechanisms : The compound enhances the expression of endogenous antioxidant enzymes, thereby reducing oxidative damage.

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